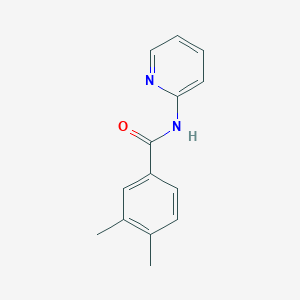![molecular formula C21H24N2O3 B11163348 1-(4-methoxyphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11163348.png)
1-(4-methoxyphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenyl group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
One common synthetic route involves the condensation of a carboxylic acid with a substituted amine under reflux conditions, followed by acid-mediated cyclization . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-(4-methoxyphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide include:
2-Propanone, 1-(4-methoxyphenyl)-: This compound shares the methoxyphenyl group but has a different core structure.
1-(4-Methoxyphenyl)-2-propen-1-yl acetate: Another compound with a methoxyphenyl group, but with different functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(2-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-14(2)18-6-4-5-7-19(18)22-21(25)15-12-20(24)23(13-15)16-8-10-17(26-3)11-9-16/h4-11,14-15H,12-13H2,1-3H3,(H,22,25) |
InChI Key |
CNPZSTNHATVAME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11163267.png)

![3-[(2,6-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11163276.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163287.png)
![N-[2-(benzylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11163289.png)
![6'-ethyl-4-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B11163293.png)

![3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163298.png)
![7-[(3,5-dimethylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11163308.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11163317.png)
![9-hydroxy-7-methyl-8-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11163338.png)
![1-(2-methylphenyl)-5-oxo-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11163342.png)
